molecular formula C17H17N3O4 B12337938 Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate

Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate

Cat. No.: B12337938
M. Wt: 327.33 g/mol
InChI Key: QQJABAIZMFJSMQ-UHFFFAOYSA-N
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Description

Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methoxy-1H-benzimidazol-1-yl)methyl]nicotinate
  • Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]benzoate
  • Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]pyridine

Uniqueness

Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate is unique due to its specific substitution pattern and the presence of both benzimidazole and nicotinate moieties.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

methyl 2-[(4,7-dimethoxybenzimidazol-1-yl)methyl]pyridine-3-carboxylate

InChI

InChI=1S/C17H17N3O4/c1-22-13-6-7-14(23-2)16-15(13)19-10-20(16)9-12-11(17(21)24-3)5-4-8-18-12/h4-8,10H,9H2,1-3H3

InChI Key

QQJABAIZMFJSMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N(C=N2)CC3=C(C=CC=N3)C(=O)OC

Origin of Product

United States

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